

Comparative Analysis of Cyclopamine-KAAD's Specificity in Cellular Signaling

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Compound of Interest		
Compound Name:	Cyclopamine-KAAD	
Cat. No.:	B10769657	Get Quote

A Guide for Researchers and Drug Development Professionals

Cyclopamine-KAAD, a potent derivative of the naturally occurring steroidal alkaloid cyclopamine, is a highly specific and widely utilized inhibitor of the Hedgehog (Hh) signaling pathway. Its primary mechanism of action involves direct binding to the G protein-coupled receptor, Smoothened (Smo), thereby disrupting the downstream signal transduction cascade that is crucial in embryonic development and implicated in the progression of various cancers.

[1] This guide provides a comparative analysis of the cross-reactivity of Cyclopamine-KAAD with other signaling pathways, presenting available experimental data and outlining methodologies for assessing inhibitor specificity.

On-Target Potency: A High-Affinity Interaction with Smoothened

Cyclopamine-KAAD exhibits significantly greater potency in inhibiting the Hedgehog pathway compared to its parent compound, cyclopamine. This enhanced activity is attributed to its high-affinity binding to the Smoothened receptor.



Compound	Target	Assay Type	IC50 (nM)
Cyclopamine-KAAD	Hedgehog Signaling	Shh-LIGHT2 Assay	20[1][2]
Cyclopamine	Smoothened (SMO)	Cell-based assay	46[3]
Vismodegib (GDC-0449)	Smoothened (SMO)	Cell-free Hedgehog pathway assay	3[3]
Sonidegib (LDE225)	Smoothened (SMO)	Cell-based reporter assay	1.3 (mouse), 2.5 (human)[3]
SANT-1	Smoothened (SMO)	Cell-based assay	20[3]

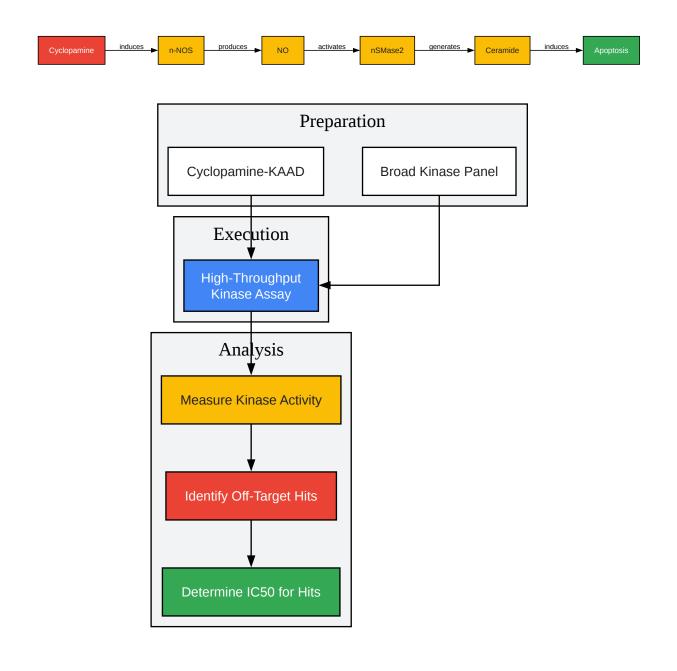
Cross-Reactivity and Off-Target Effects

While **Cyclopamine-KAAD** is celebrated for its specificity to the Hedgehog pathway, it is crucial to consider potential off-target effects, especially in the context of therapeutic development. Direct comprehensive screening of **Cyclopamine-KAAD** against a broad panel of kinases and other receptors is not extensively reported in publicly available literature. However, studies on its parent compound, cyclopamine, have revealed interactions with other signaling pathways.

Known Off-Target Effects of Cyclopamine

Research has identified a Smoothened-independent mechanism of action for cyclopamine, particularly at higher concentrations. One significant off-target effect involves the induction of apoptosis through the activation of the neutral sphingomyelinase 2 (nSMase2)/ceramide pathway, which is mediated by an increase in nitric oxide (NO) production via neuronal nitric oxide synthase (n-NOS).[4][5] This effect was shown to be independent of Gli1, a downstream transcription factor in the Hedgehog pathway.[4] It remains to be experimentally verified if **Cyclopamine-KAAD** shares this off-target activity.





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